

1H NMR Characterization of Monophenyl Malonate: A Comparative Performance Guide

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Compound of Interest

Compound Name: Monophenyl malonate

CAS No.: 35756-54-8

Cat. No.: B1608450

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Executive Summary

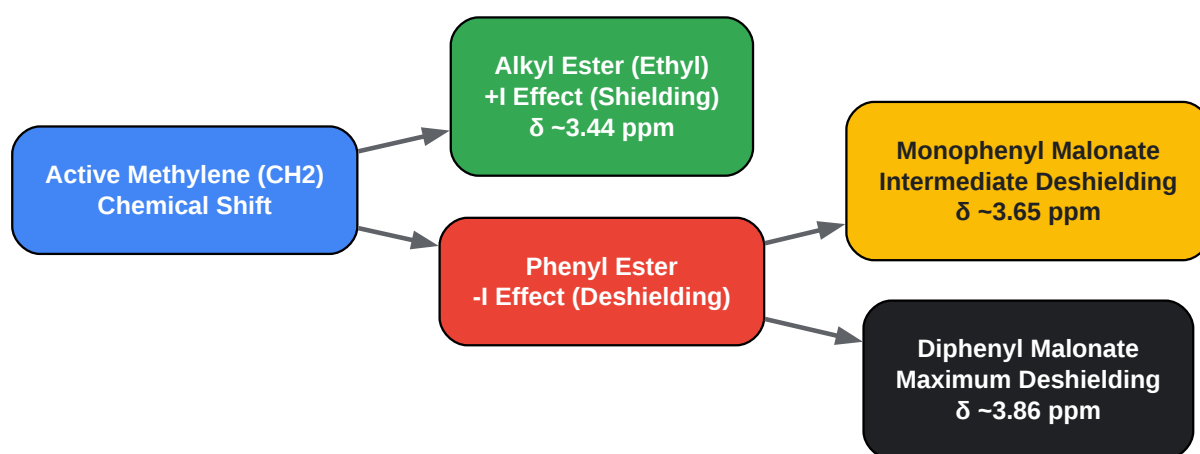
Monophenyl malonate (phenyl hydrogen malonate) is a highly versatile half-ester utilized extensively in organic synthesis, particularly in Knoevenagel condensations, peptide couplings, and the generation of active methylene intermediates. For researchers and drug development professionals, verifying the structural integrity and purity of this building block is paramount. This guide provides an in-depth comparative analysis of the ^1H NMR characterization of **monophenyl malonate** against its aliphatic and diester alternatives (monoethyl malonate and diphenyl malonate), offering field-proven protocols and mechanistic insights to ensure rigorous analytical validation.

Mechanistic Insights: The Active Methylene Environment

The diagnostic power of ^1H NMR for malonate derivatives lies in the chemical shift of the active methylene (CH_2) protons. These protons are flanked by two carbonyl groups, making them highly sensitive to the electronic nature of the ester substituents.

As an Application Scientist, it is critical to understand the causality behind these shifts rather than just memorizing values. The chemical shift is governed by two primary forces:

- Inductive Effects (-I): Phenyl esters are significantly more electron-withdrawing than alkyl esters (like ethyl groups). The oxygen atom attached to the sp^2 hybridized phenyl ring pulls electron density away from the central methylene carbon, deshielding the protons and shifting their resonance downfield (higher ppm).
- Magnetic Anisotropy: The circulating π -electrons of the phenyl ring create an induced magnetic field that further deshields the nearby methylene protons depending on the conformational geometry of the molecule.



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Logical relationship between ester substituents and active methylene chemical shifts.

Comparative ^1H NMR Performance Data

To objectively evaluate **monophenyl malonate**, we must benchmark its ^1H NMR profile against monoethyl malonate and diphenyl malonate [1]. The table below summarizes the quantitative data, demonstrating the additive deshielding effect of phenyl substitution.

Compound	Structure Type	Methylene (CH ₂) Shift (δ, ppm in CDCl ₃)	Carboxylic Acid (OH) Shift (δ, ppm)	Phenyl Protons (δ, ppm)
Monoethyl Malonate	Aliphatic Half-Ester	3.44 (s, 2H) [2]	~10.21 (br s, 1H)	N/A
Monophenyl Malonate	Aromatic Half-Ester	~3.65 (s, 2H)	~10.50 - 11.00 (br s, 1H)*	7.10 - 7.45 (m, 5H)
Diphenyl Malonate	Aromatic Diester	3.86 (s, 2H) [3]	N/A	7.10 - 7.45 (m, 10H)

*Practical Insight: The carboxylic acid proton in **monophenyl malonate** is highly susceptible to hydrogen bonding and chemical exchange with trace moisture in the CDCl₃ solvent. It frequently broadens into the baseline and should not be relied upon for quantitative integration. Instead, structural validation must rely on the exact 2:5 integration ratio between the active methylene singlet and the phenyl multiplet.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of **monophenyl malonate** via selective monohydrolysis of diphenyl malonate, followed by its rigorous NMR characterization. This workflow incorporates internal validation checkpoints.

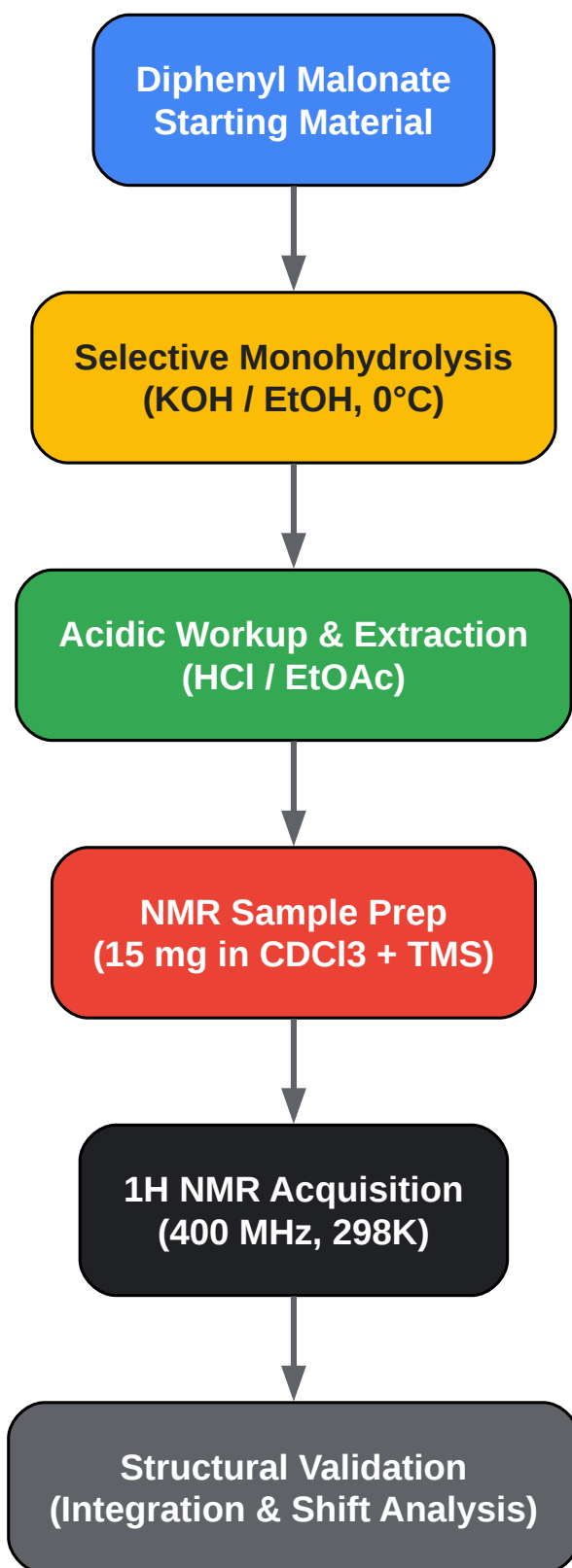
Phase 1: Selective Monohydrolysis

- **Reagent Preparation:** Dissolve 10.0 mmol of diphenyl malonate [4] in 15 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
- **Temperature Control:** Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical to prevent over-hydrolysis to malonic acid, exploiting the kinetic difference between the first and second ester hydrolysis events.
- **Base Addition:** Add 15 mL of distilled water, followed by the dropwise addition of 10.0 mmol of aqueous KOH (0.5 M) over 15 minutes.

- **Reaction Monitoring:** Stir for 1 hour at 0 °C. Validate reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Use a bromocresol green stain to visualize the formation of the acidic half-ester (appears as a yellow spot on a blue background) [2].
- **Workup:** Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude **monophenyl malonate**.

Phase 2: ¹H NMR Sample Preparation & Acquisition

- **Sample Dissolution:** Weigh exactly 15 mg of the synthesized **monophenyl malonate** and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Tube Transfer:** Transfer the homogeneous solution into a clean, dry 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).
- **Instrument Parameters:** Acquire the 1D ¹H NMR spectrum at 400 MHz (298 K). Set the relaxation delay (D1) to at least 2.0 seconds. **Causality:** A sufficient relaxation delay ensures that the protons of the active methylene and the phenyl ring fully relax between pulses, guaranteeing accurate quantitative integration.
- **Data Validation:** Calibrate the TMS peak to 0.00 ppm. Integrate the multiplet at 7.10–7.45 ppm and set the value to 5.00. The singlet at ~3.65 ppm must integrate to exactly 2.00 (± 0.05). Any deviation indicates the presence of unreacted diphenyl malonate or over-hydrolyzed malonic acid.



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Experimental workflow for the synthesis and NMR validation of **monophenyl malonate**.

References

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- University of Birmingham. "A METABOLOMICS ANALYSIS AND THE DEVELOPMENT OF A FLUORESCENT ASSAY FOR KYNURENINE FOR THE DIAGNOSIS OF SEPSIS IN TRAUMA PATIENTS." University of Birmingham Theses, Figure 7.2 (400 MHz ¹H-NMR of diphenyl malonate). Available at: [\[Link\]](#)
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